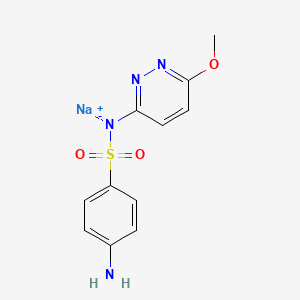

Sodium sulfapyridazine

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFIJKKXUZOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-32-4 | |

| Record name | Sulfamethoxypyridazine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFAPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies of Sulfapyridine and Its Sodium Salt

Classical Synthetic Pathways of Sulfapyridine (B1682706)

The traditional syntheses of sulfapyridine are characterized by fundamental organic reactions that have been refined over decades.

One of the most common and historically significant methods for preparing sulfapyridine involves the condensation reaction between 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. researchgate.net The initial product of this condensation is N-(2-pyridinyl)-4-acetylaminobenzenesulfonamide. The acetyl protecting group is then removed by hydrolysis, usually under acidic or basic conditions, to yield sulfapyridine. researchgate.net The subsequent treatment of sulfapyridine with a sodium base, such as sodium hydroxide, affords the sodium salt, sodium sulfapyridine.

Reaction Scheme:

Diazotization reactions are crucial in the derivatization of sulfapyridine, rather than in its primary synthesis. nih.govgoogle.com This reaction involves treating the primary aromatic amine group of sulfapyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. google.comslideshare.net This reactive intermediate is pivotal for synthesizing other compounds.

The general mechanism for the diazotization of a primary aromatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

A prominent application of the diazotization of sulfapyridine is in the synthesis of sulfasalazine (B1682708). nih.govgoogle.com In this process, the diazonium salt of sulfapyridine is coupled with salicylic acid in an alkaline aqueous solution. google.comgoogle.com This azo coupling reaction results in the formation of sulfasalazine, a drug used in the treatment of inflammatory bowel disease. The reaction's efficiency and the purity of the resulting product are influenced by factors such as temperature, pH, and the concentration of reactants. google.comgoogle.com

| Reactant | Role | Key Conditions |

| Sulfapyridine | Starting material, provides the primary aromatic amine for diazotization. | Dissolved in an acidic aqueous solution. |

| Sodium Nitrite & Hydrochloric Acid | Reagents for in situ generation of nitrous acid for diazotization. | Low temperature (0-5 °C). |

| Salicylic Acid | Coupling agent. | Dissolved in an alkaline aqueous solution. |

| Diazonium salt of Sulfapyridine | Reactive intermediate. | Formed in situ and immediately used in the coupling reaction. |

This interactive table summarizes the key components and conditions in the synthesis of sulfasalazine from sulfapyridine.

An alternative classical route to sulfapyridine involves the reduction of a nitro-substituted precursor. nih.gov In this method, p-nitrobenzenesulfonyl chloride is first reacted with 2-aminopyridine to form 4-nitro-N-(2-pyridinyl)-benzenesulfonamide. The nitro group of this intermediate is then reduced to a primary amine. Common reducing agents for this transformation include iron powder in the presence of an acid (like ammonium (B1175870) chloride in methanol) or catalytic hydrogenation. nih.gov This reduction step yields sulfapyridine.

Reaction Data:

| Step | Reactants | Product | Yield |

|---|---|---|---|

| 1 | p-nitrobenzenesulfonyl chloride, 2-aminopyridine | 4-nitro-N-(2-pyridinyl)-benzenesulfonamide | - |

| 2 | 4-nitro-N-(2-pyridinyl)-benzenesulfonamide, Fe, NH₄Cl, Methanol | Sulfapyridine | 81% nih.gov |

This table outlines the steps and reported yield for the synthesis of sulfapyridine via the reduction of a nitro precursor.

Modern Advancements in Sulfonamide Synthesis Strategies

While classical methods are well-established, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly approaches for the formation of the sulfonamide bond.

Recent advancements have seen the emergence of catalytic methods for sulfonamide synthesis, which often offer milder reaction conditions and broader substrate scope compared to traditional methods. google.com Transition-metal catalysis, particularly with palladium and copper, has been a significant area of research. google.com

For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides. google.com This approach allows for greater functional group tolerance and regioselectivity. google.com

Copper-catalyzed reactions have also been employed for the one-step synthesis of sulfonamides from various starting materials, including arylboronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). More recently, a synergistic approach combining photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, accommodating both electron-rich and electron-deficient amines. These catalytic strategies represent a significant step forward in the synthesis of sulfonamides, including derivatives of sulfapyridine.

Green Chemistry Principles in Sulfonamide Production

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. instituteofsustainabilitystudies.com These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com In sulfonamide synthesis, this translates to several key strategies aimed at improving efficiency, safety, and sustainability. instituteofsustainabilitystudies.com

Key green chemistry practices in sulfonamide production include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Use of Safer Solvents and Reaction Conditions: A significant portion of the environmental footprint in pharmaceutical manufacturing comes from solvent use. instituteofsustainabilitystudies.com Green approaches prioritize the substitution of hazardous solvents with safer alternatives like water or ethanol. instituteofsustainabilitystudies.comrsc.org Some modern methods for sulfonamide synthesis have been developed to proceed efficiently in water or other sustainable solvents like ethanol and glycerol, often eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.orgresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, leading to more efficient reactions and reduced waste. instituteofsustainabilitystudies.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Mechanochemical approaches, which involve solvent-free, one-pot procedures, represent a cost-effective and environmentally friendly alternative to traditional methods. rsc.org

By implementing these principles, manufacturers can reduce hazardous waste, lower production costs, and create safer working environments and consumer products. instituteofsustainabilitystudies.com

Conversion of N-aminosulfonamides to Sulfonamides

The synthesis of sulfonamides often involves the formation of the critical S-N bond from various precursors. Modern synthetic chemistry has explored novel routes that utilize nitrogen-containing functional groups for conversion into the final sulfonamide structure. While the direct conversion of a pre-formed "N-aminosulfonamide" is a specific transformation, related strategies involve the reaction of nitrogen-centered reagents to build the sulfonamide moiety.

One advanced method involves the photocatalytic conversion of carboxylic acids directly into sulfonamides. nih.gov This process can utilize O-benzoylhydroxylamines as N-centered coupling partners in a tricomponent reaction with a sulfur dioxide source, demonstrating a novel pathway to S-N bond formation. nih.gov

Another approach involves the conversion of N-tosylhydrazones, which are stable compounds derived from aldehydes and ketones. acs.org These precursors can react with sulfur dioxide and an amine to generate the target sulfonamide. This transformation represents the first reported reaction between N-tosylhydrazones and sulfur dioxide to build the sulfonamide framework under mild, metal-free conditions. acs.org

Additionally, primary sulfonamides can be chemically converted into other functional groups for late-stage functionalization of drug candidates. chemistryviews.org This process involves reacting the primary sulfonamide with an aldehyde to form an N-sulfonylimine intermediate, which can then be transformed, showcasing the reactivity of the sulfonamide nitrogen for further derivatization. chemistryviews.org

Detailed Synthesis Pathways of Sulfonamides

The most common and traditional method for synthesizing sulfonamides involves the reaction of an aromatic sulfonyl chloride with an amine. nih.govresearchgate.net The synthesis of Sulfapyridine specifically follows this classic pathway.

A widely cited synthesis for Sulfapyridine begins with the reaction of 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine. chemicalbook.comchemicalbook.com This multi-step process can be summarized as follows:

Sulfamation Reaction: 2-aminopyridine reacts with p-acetylaminobenzene sulfonyl chloride. This reaction is often carried out in an aqueous solution with a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct and facilitate the reaction. google.com

Hydrolysis: The resulting intermediate, N-(2-pyridine) to acetamido benzene sulfonyl, undergoes hydrolysis to remove the acetyl protecting group from the aniline nitrogen. This is typically achieved by heating in a basic solution, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the product. google.com

An alternative starting point involves the reduction of a nitro group. In this pathway, p-nitrobenzenesulfonamide pyridine is reduced to p-aminobenzenesulfonamide pyridine (Sulfapyridine). This reduction can be accomplished using reagents such as iron powder and ammonium chloride in methanol at an elevated temperature. chemicalbook.com

The table below outlines the reactants and conditions for a key synthesis method.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-aminopyridine | p-acetylaminobenzene sulfonyl chloride | Aqueous potassium carbonate | N-(2-pyridine) acetamido benzene sulfonyl | google.com |

| 2 | N-(2-pyridine) acetamido benzene sulfonyl | - | 1. Sodium hydroxide (hydrolysis) 2. Hydrochloric acid (acidification) | Sulfapyridine | google.com |

| Alternative | p-nitrobenzenesulfonamide pyridine | - | Iron powder, ammonium chloride, methanol, 80°C | Sulfapyridine | chemicalbook.com |

Preparation of Sodium Sulfapyridazine from Sulfapyridine

Sulfapyridine is characterized by low water solubility, which can be pH-dependent. wikipedia.org To improve its solubility for certain applications, it can be converted into its sodium salt, Sodium Sulfapyridine. toku-e.com

This conversion is a standard acid-base reaction. The sulfonamide group (-SO2NH-) has a weakly acidic proton on the nitrogen atom. This proton can be removed by a moderately strong base. The preparation involves treating Sulfapyridine with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent system.

The general reaction is as follows: C₁₁H₁₁N₃O₂S (Sulfapyridine) + NaOH (Sodium Hydroxide) → C₁₁H₁₀N₃NaO₂S (Sodium Sulfapyridine) + H₂O (Water)

In a typical laboratory procedure, Sulfapyridine would be suspended in a solvent like water or an alcohol-water mixture. A stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate is then added. chemicalbook.com The resulting solution contains the more soluble sodium salt. The final product can be isolated after processing, for instance, by precipitating it from the solution. chemicalbook.com

Strategies for Structural Modification of Sulfonamide-Containing Drugs for Research Purposes

The sulfonamide scaffold is a versatile platform in medicinal chemistry, and its structural modification is a key strategy for developing new therapeutic agents with tailored properties. ajchem-b.comresearchgate.net Research efforts focus on synthesizing derivatives to enhance activity, alter selectivity, and overcome resistance mechanisms. tandfonline.com

Several strategies are employed for the structural modification of sulfonamide-containing drugs:

Modification of the Primary Amino Group: The aromatic primary amine of sulfanilamide-type drugs is a common site for modification. A frequent and synthetically simple approach is the formation of Schiff bases through condensation with various aldehydes. This strategy allows for the combination of two distinct bioactive scaffolds into a single molecule. tandfonline.com

N-Acylation of the Sulfonamide Moiety: The sulfonamide nitrogen itself can be acylated to form N-acylsulfonamides. This modification can impact the compound's biological activities. The "sulfo-click reaction," which involves reacting a sulfonyl azide with a thioacid, provides a highly efficient and rapid method to access these derivatives under aqueous conditions. nih.gov

Late-Stage Functionalization: Advanced protocols allow for the conversion of the primary sulfonamide group into various other functional groups. This is particularly valuable for the late-stage functionalization of complex drug molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. chemistryviews.org

Heterocyclic Replacement and Linker Modification: The heterocyclic ring attached to the sulfonamide nitrogen can be varied to modulate pharmacological parameters. ajchem-b.com Additionally, the core phenylene linker connecting the sulfonamide and other moieties can be substituted with different groups to fine-tune activity. For example, introducing halogen or trifluoromethyl groups has been shown to enhance antibacterial potency in some derivatives. tandfonline.com

The table below summarizes these modification strategies.

| Modification Strategy | Target Site | Methodology | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Primary aromatic amine | Condensation with aldehydes | Combine two bioactive scaffolds | tandfonline.com |

| N-Acylation | Sulfonamide nitrogen | Sulfo-click reaction (sulfonyl azide + thioacid) | Modulate biological activity, create N-acylsulfonamide analogues | nih.gov |

| Late-Stage Functionalization | Primary sulfonamide group | Conversion to N-sulfonylimine and subsequent reactions | Rapid generation of diverse analogues from a common intermediate | chemistryviews.org |

| Heterocyclic and Linker Modification | Heterocyclic ring or phenylene linker | Synthesis with varied building blocks | Tune physicochemical properties and biological potency | ajchem-b.comtandfonline.com |

Molecular Mechanisms of Antimicrobial Action and Biological Activities

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

The primary mechanism of sodium sulfapyridine (B1682706) involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme vital for folate synthesis in bacteria. drugbank.comwikipedia.org This inhibition is a direct result of the drug's structural similarity to the enzyme's natural substrate.

Structural Mimicry of Para-Aminobenzoic Acid (PABA)

Sulfonamides, including sulfapyridine, are structural analogues of para-aminobenzoic acid (PABA). biomol.comresearchgate.netpatsnap.com This structural similarity allows them to bind to the active site of the DHPS enzyme. patsnap.compatsnap.com The resemblance between the sulfonamide molecule and PABA is the basis for the competitive antagonism that underlies its antimicrobial activity. nih.govresearchgate.net

Disruption of Folic Acid Biosynthesis Pathway in Prokaryotes

By successfully competing with PABA, sodium sulfapyridine effectively halts the folic acid synthesis pathway at a critical juncture. This disruption has cascading effects on the production of essential downstream molecules.

Impairment of Dihydrofolic Acid Production

The inhibition of DHPS by sulfapyridine directly prevents the synthesis of 7,8-dihydropteroate. nih.govnih.gov This molecule is a necessary precursor for the formation of dihydrofolic acid (DHF). researchgate.net Consequently, the bacterial cell's ability to produce DHF is significantly impaired. researchgate.netnih.gov

Inhibition of Tetrahydrofolate Formation

Dihydrofolic acid is subsequently reduced by the enzyme dihydrofolate reductase (DHFR) to form tetrahydrofolic acid (THF). nih.govmanualofmedicine.com Since the production of DHF is blocked by sulfapyridine's action, the synthesis of tetrahydrofolate is also inhibited. researchgate.netquora.com THF and its derivatives, collectively known as folates, are crucial coenzymes in a variety of metabolic processes. researchgate.netmanualofmedicine.com

Consequences for Nucleic Acid (DNA, RNA) Synthesis

The depletion of tetrahydrofolate has severe consequences for the bacterial cell. Folates are essential for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. drugbank.compatsnap.comquora.com Without an adequate supply of these nucleic acids, the bacterial cell cannot replicate its DNA, transcribe RNA, or synthesize necessary proteins. drugbank.comnih.gov This inability to produce new DNA and RNA ultimately prevents cell division and leads to the bacteriostatic effect of the drug. drugbank.comwikipedia.orgnih.gov

Interactive Data Table: Folic Acid Pathway Disruption

| Metabolite | Function | Effect of Sodium Sulfapyridine |

|---|---|---|

| Dihydropteroate | Precursor to Dihydrofolic Acid. researchgate.net | Synthesis is blocked by DHPS inhibition. nih.govnih.gov |

| Dihydrofolic Acid (DHF) | Precursor to Tetrahydrofolic Acid. nih.gov | Production is impaired due to lack of dihydropteroate. researchgate.netnih.gov |

| Tetrahydrofolic Acid (THF) | Coenzyme for nucleic acid synthesis. manualofmedicine.comquora.com | Formation is inhibited, leading to a deficiency. quora.com |

| Nucleic Acids (DNA, RNA) | Essential for cell replication and protein synthesis. drugbank.com | Synthesis is halted, preventing bacterial multiplication. drugbank.comwikipedia.org |

Bacteriostatic Effects on Microbial Proliferation

The interference with folic acid synthesis and the subsequent impact on nucleotide production result in a bacteriostatic effect, meaning that sodium sulfapyridine inhibits the growth and multiplication of bacteria rather than directly killing them. drugbank.com This inhibition of proliferation is a direct consequence of the inability of the bacteria to synthesize new DNA, a prerequisite for cell division. The bacteriostatic nature of sulfonamides like sulfapyridine is a hallmark of this class of antibiotics. drugbank.com

Research has demonstrated the in vitro susceptibility of various bacterial strains to sulfapyridine. For instance, the minimum inhibitory concentration (MIC) range of sulfapyridine for Y. enterocolitica has been reported as 3.1-25 μg/mL, and for Salmonella species, it is 25-100 μg/mL. medchemexpress.com These findings underscore the compound's ability to halt the proliferation of specific Gram-negative enteric bacteria.

Other Investigated Biological Activities (Non-Antimicrobial, Preclinical)

Beyond its antimicrobial properties, sulfapyridine has been investigated for its anti-inflammatory activities. medchemexpress.com It is a major metabolite of sulfasalazine (B1682708), a drug used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. patsnap.comnih.gov The anti-inflammatory effects of sulfapyridine are believed to contribute to the therapeutic efficacy of its parent compound. patsnap.com

Preclinical studies have shown that sulfapyridine can inhibit the production of several pro-inflammatory chemokines, including interleukin-8 (IL-8), chemokine (C-X-C) motif ligand 1 (CXCL1), and monocyte chemotactic protein-1 (MCP-1) in synovial cells from patients with rheumatoid arthritis. medchemexpress.com Additionally, in animal models, sulfapyridine has been shown to significantly inhibit systemic allergic reactions. medchemexpress.com The exact mechanisms underlying these anti-inflammatory effects are not fully elucidated but are an active area of research. nih.gov

While sulfapyridine's parent compound, sulfasalazine, is known for its immunomodulatory effects, specific research applications of sodium sulfapyridine in the context of immunodeficiency are not extensively detailed in the available literature. patsnap.com The immunomodulatory actions of sulfasalazine are thought to involve the suppression of pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α) and interleukins. patsnap.comnih.gov As a key metabolite, sulfapyridine is believed to be responsible for some of the systemic immunomodulatory effects of sulfasalazine. patsnap.com However, dedicated preclinical studies focusing solely on the application of sodium sulfapyridine in immunodeficiency models are not prominently reported.

Preclinical investigations have revealed that sulfapyridine possesses antioxidant properties. Specifically, it has been shown to scavenge peroxyl radicals in an Oxygen Radical Absorbance Capacity (ORAC) assay. taylorandfrancis.com The ORAC assay is a standardized method used to measure the antioxidant capacity of a substance. activeconceptsllc.com This assay evaluates the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals, which are generated by a free radical initiator. mdpi.com The demonstration of peroxyl radical scavenging activity suggests that sulfapyridine may contribute to the antioxidant effects observed with its parent compound, sulfasalazine, which is also known to have ROS scavenging properties. taylorandfrancis.com

The genotoxic potential of sulfapyridine has been a subject of investigation in in vitro cellular models. Studies have been conducted to assess its ability to induce sister-chromatid exchanges (SCEs) and chromosomal aberrations. nih.gov SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic stress during DNA replication. nih.gov

In one study, sulfapyridine was tested for its ability to induce SCEs and chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro. The results indicated that sulfapyridine gave positive results in the in vitro SCE test, demonstrating its ability to induce these genetic exchanges. nih.gov However, in the same study, it yielded negative results in the in vitro chromosomal aberrations test, which assesses for structural changes in chromosomes. nih.gov This suggests that under the tested conditions, sulfapyridine can induce a genotoxic response in the form of SCEs without causing overt chromosomal breakage.

Induction of Micronuclei in in vivo Animal Models

Sodium sulfapyridine has been the subject of in vivo genotoxicity studies to assess its potential to induce micronuclei in animal models. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division. The presence of micronuclei is an indicator of chromosomal damage.

Research has demonstrated that sulfapyridine, a primary metabolite of salicylazosulfapyridine, can induce chromosomal damage in vivo. nih.govnih.gov Studies utilizing the micronucleus/kinetochore staining test in mouse bone marrow cells have shown sulfapyridine to be a potent inducer of kinetochore-positive (KC+) micronuclei. nih.gov This finding suggests that the chromosomal damage is predominantly of an aneuploidogenic nature, meaning it involves the loss or gain of whole chromosomes, rather than the breakage of chromosome fragments. nih.gov While there were minor increases in kinetochore-negative (KC-) micronuclei, the primary mechanism of micronuclei induction by sulfapyridine is attributed to aneuploidogenic events. nih.gov

Further investigations have confirmed positive results for sulfapyridine in the in vivo micronucleus test conducted on mouse bone marrow polychromatic erythrocytes (PCEs). nih.gov It is understood that the genotoxic effects observed after treatment with salicylazosulfapyridine are attributable to its sulfapyridine metabolite. nih.gov

Detailed findings from a study on B6C3F1 mice, which involved oral administration of sulfapyridine, are presented below. The results, showing a significant increase in micronucleated polychromatic erythrocytes, were positive for both male and female mice, indicating the genotoxic potential of the compound in this in vivo model. nih.gov

Detailed Research Findings

A study was conducted to evaluate the induction of micronuclei by sulfapyridine in the bone marrow of male and female B6C3F1 mice. The compound was administered via gavage. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) per 1000 PCE was determined.

Table 1: In Vivo Micronucleus Assay of Sulfapyridine in Male B6C3F1 Mice

| Dose (mg/kg) | N | Mean MN-PCE/1000 ± SEM |

|---|---|---|

| Vehicle Control | 5 | 1.50 ± 0.22 |

| 250.0 | 5 | 2.10 ± 0.39 |

| 500.0 | 5 | 2.40 ± 0.40 |

| 1000.0 | 5 | 3.50 ± 0.43 |

| 2000.0 | 5 | 5.10 ± 1.00 |

| Positive Control | 5 | 9.80 ± 1.04 |

Data sourced from NTP Study Number: A49990. nih.gov

Table 2: In Vivo Micronucleus Assay of Sulfapyridine in Female B6C3F1 Mice| Dose (mg/kg) | N | Mean MN-PCE/1000 ± SEM |

|---|---|---|

| Vehicle Control | 5 | 1.10 ± 0.24 |

| 250.0 | 5 | 1.90 ± 0.39 |

| 500.0 | 5 | 2.00 ± 0.38 |

| 1000.0 | 5 | 3.10 ± 0.39 |

| 2000.0 | 5 | 4.80 ± 0.68 |

| Positive Control | 5 | 7.90 ± 0.69 |

Data sourced from NTP Study Number: A49990. nih.gov

Microbiological Research: in Vitro Susceptibility and Spectrum Analysis

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Organisms

Sodium sulfapyridine (B1682706), a member of the sulfonamide class of drugs, is a synthetic antimicrobial agent known for its broad-spectrum bacteriostatic activity. wikipedia.orgdrugbank.comguidetopharmacology.org This means it is effective against a wide variety of both Gram-positive and many Gram-negative bacteria by inhibiting their growth and multiplication rather than killing them directly. wikipedia.orgstudy.comstudy.com The antibacterial action of sulfonamides like sulfapyridine allows the host's own immune system, particularly white blood cells, to eliminate the invading pathogens. study.comstudy.com

The spectrum of sulfapyridine's activity is extensive, though resistance is now widespread. drugbank.commerckmanuals.com Historically, its effectiveness has been noted against Gram-positive organisms such as various streptococci and many Gram-negative organisms. drugbank.comnih.gov However, it is important to note that many strains within a single bacterial species may exhibit resistance. drugbank.comdrugbank.com Resistance to one sulfonamide generally indicates resistance to all others. drugbank.commerckmanuals.comdrugbank.com

In Vitro Susceptibility Profiling of Pathogenic Bacteria

In vitro susceptibility testing is fundamental to understanding the potential efficacy of an antimicrobial agent against specific bacteria. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that can prevent the visible growth of a microorganism.

Research investigating the in vitro susceptibility of various Gram-negative enteric bacteria that cause diarrhea has provided specific insights into the activity of sulfapyridine. nih.gov One study measured the MIC of sulfapyridine against several key pathogens. nih.gov

The results showed varied susceptibility. Yersinia enterocolitica was the most susceptible, with MIC values ranging from 3.1 to 25 µg/mL. Salmonella species were less susceptible, with a median MIC of 100 µg/mL. Campylobacter jejuni/coli strains were even less sensitive, showing MIC values between 200 and 800 µg/mL. Notably, most tested strains of Shigella and E. coli were resistant to a concentration of 1600 µg/mL of sulfapyridine, although two E. coli strains were inhibited at 25 µg/mL. nih.gov

Table 1: In Vitro Susceptibility of Enteric Bacteria to Sulfapyridine Data sourced from a study using an agar dilution method. nih.gov

| Bacterial Species | MIC Range (µg/mL) | Median MIC (µg/mL) |

| Yersinia enterocolitica | 3.1 - 25 | 6.2 |

| Salmonella spp. | 25 - 100 | 100 |

| Campylobacter jejuni/coli | 200 - 800 | Not Reported |

| E. coli | 25 - >1600 | Not Reported |

The agar dilution method is a standardized and reliable technique for determining the MIC of antimicrobial compounds and is considered a "gold standard" for susceptibility testing. nih.govwikipedia.org This method was employed in the aforementioned study on diarrhea-producing enteric bacteria. nih.gov

The process involves preparing a series of agar plates, each containing a different, specific concentration of the antimicrobial agent. nih.govwikipedia.org The antibiotic is diluted and then mixed with molten agar before being poured into Petri dishes. wikipedia.org Once the agar solidifies, the bacterial strains to be tested are prepared to a standard concentration and inoculated as spots onto the surface of each plate. wikipedia.org A single plate can be used to test multiple bacterial isolates simultaneously. wikipedia.org The plates are then incubated, typically for 16 to 18 hours, at a controlled temperature. wikipedia.org Following incubation, the plates are examined for bacterial growth. The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits any visible growth of the bacteria. wikipedia.orgoup.com

Mechanisms of Antimicrobial Resistance to Sulfonamides

General Bacterial Defense Strategies Against Antimicrobials

Bacteria employ two principal mechanisms to resist the action of sulfonamides. biorxiv.orgnih.gov These strategies ensure the continued synthesis of folic acid, which is essential for bacterial growth and survival. rupahealth.comresearchgate.net

The first mechanism involves mutations in the chromosomal gene folP. rupahealth.comnih.gov This gene encodes the enzyme dihydropteroate (B1496061) synthase (DHPS), the target of sulfonamides. nih.govbiorxiv.org These mutations lead to amino acid substitutions in the enzyme's active site. rupahealth.com The result is a modified DHPS enzyme that has a reduced affinity for sulfonamide drugs while largely maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (pABA). semanticscholar.orgnih.govrupahealth.com This selective reduction in binding affinity allows the folate synthesis pathway to continue, rendering the drug ineffective. researchgate.net While effective, laboratory-isolated mutants with altered folP genes can sometimes exhibit reduced enzyme performance, although clinical mutants often have compensatory mutations that restore normal function. semanticscholar.orgnih.gov

The second, and more clinically significant, mechanism is the acquisition of foreign genes that encode sulfonamide-resistant variants of DHPS. semanticscholar.orgnih.govbiorxiv.org These genes, known as sul genes, are horizontally transferred between bacteria. nih.govmdpi.com They are frequently located on mobile genetic elements such as plasmids and integrons, which often carry multiple antibiotic resistance genes, contributing to the spread of multidrug resistance. biorxiv.orgmdpi.comki.se The enzymes produced by sul genes (Sul enzymes) are structurally different from the native DHPS and are highly insensitive to sulfonamides, yet they efficiently carry out the synthesis of dihydropteroate. semanticscholar.orgbiorxiv.orgspringernature.com Structural analyses of Sul enzymes, such as Sul1, Sul2, and Sul3, reveal a reorganized pABA-interaction region, often including a specific Phe-Gly amino acid sequence, which enables them to discriminate against sulfonamides while retaining pABA binding. nih.govnih.gov

Table 1: Primary Mechanisms of Bacterial Resistance to Sulfonamides

| Resistance Mechanism | Genetic Basis | Molecular Effect | Consequence |

|---|---|---|---|

| Target Modification | Chromosomal mutations in the folP gene. rupahealth.comnih.gov | Amino acid substitutions in the dihydropteroate synthase (DHPS) enzyme. biorxiv.org | Reduced binding affinity of sulfonamides to DHPS, while pABA binding is maintained. nih.govrupahealth.com |

| Target Bypass/Replacement | Acquisition of mobile sul genes (sul1, sul2, sul3, sul4) via horizontal gene transfer. rupahealth.comfrontiersin.org | Production of alternative, drug-resistant DHPS enzymes (Sul1, Sul2, Sul3, etc.). semanticscholar.orgnih.gov | The resistant enzyme continues folic acid synthesis in the presence of sulfonamides. researchgate.net |

Cross-Resistance within the Sulfonamide Class

Cross-resistance, where resistance to one drug in a class confers resistance to others in the same class, is a hallmark of sulfonamide resistance mediated by sul genes. nih.govmdpi.com Since all sulfonamides share a common structural core and the same mechanism of action—competitive inhibition of DHPS—the primary resistance mechanisms are effective against the entire class. biorxiv.orgresearchgate.net

The acquisition of sul genes provides a powerful mechanism for broad resistance. nih.gov The resulting Sul enzymes are inherently insensitive to the inhibitory action of various sulfonamide compounds, not just the one that prompted the initial selection pressure. biorxiv.org Research has demonstrated that these acquired enzymes confer a "pan-sulfa resistance," meaning they are effective against a wide spectrum of sulfonamide drugs. biorxiv.org This is because the structural modifications in the Sul enzyme's active site, which prevent the binding of one sulfonamide, also prevent the binding of others due to their shared pharmacophore. nih.gov

This widespread cross-resistance implies that the use of any single sulfonamide can select for bacterial populations that are resistant to the entire family of these drugs. nih.gov Consequently, efforts to manage resistance by rotating different sulfonamides or segregating their use between human and veterinary medicine are likely to be futile when sul-mediated resistance is present. nih.gov While some studies in non-bacterial organisms like Plasmodium falciparum have shown a lack of cross-resistance between certain sulfonamides in vitro, the plasmid-borne sul genes in bacteria are the dominant mechanism and typically ensure class-wide resistance. mahidol.ac.th

Table 2: Impact of sul Genes on Sulfonamide Susceptibility

| Resistance Gene | Encoded Enzyme | Effect on Sulfonamide Class | Implication |

|---|---|---|---|

| sul1 | Sul1 Dihydropteroate Synthase rupahealth.comnih.gov | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |

| sul2 | Sul2 Dihydropteroate Synthase rupahealth.comnih.gov | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |

| sul3 | Sul3 Dihydropteroate Synthase nih.govmdpi.com | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |

| sul4 | Sul4 Dihydropteroate Synthase rupahealth.comfrontiersin.org | Confers resistance to multiple sulfonamides. | Cross-resistance across the sulfonamide class. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| para-aminobenzoic acid |

| Sodium sulfapyridine (B1682706) |

| Sulfadiazine (B1682646) |

| Sulfadoxine |

| Sulfisoxazole |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of sulfonamides like sulfapyridine (B1682706). When coupled with mass spectrometry (LC-MS), it provides exceptional specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection is a robust and widely used method for the determination of sulfapyridine. This technique separates the analyte from other components in a sample based on its interaction with a stationary phase, followed by detection via UV-Vis absorbance.

One established HPLC method facilitates the sensitive and rapid determination of sulfapyridine and its N-acetyl derivative in biological fluids such as plasma and saliva. nih.gov This method utilizes a cyano-bonded, reversed-phase column and is capable of detecting sulfapyridine concentrations as low as 0.25 mg/L within a short analysis time of six minutes. nih.gov The reproducibility of this assay is high, with a variation of less than 3%. nih.gov

Another study focused on creating molecularly imprinted polymers (MIPs) for the specific recognition of sulfapyridine. jfda-online.com The performance of these polymers was evaluated using HPLC, where the retention time for sulfapyridine was approximately 8.24 minutes. jfda-online.com The UV detection for this analysis was set at a wavelength of 272 nm. jfda-online.com

Table 1: HPLC-UV Method Parameters for Sulfapyridine Analysis

| Parameter | Research Finding 1 nih.gov | Research Finding 2 jfda-online.com |

| Stationary Phase | Cyano-bonded, reversed-phase | Molecularly Imprinted Polymer |

| Detection Wavelength | Not specified | 272 nm |

| Retention Time | < 6 minutes | ~8.24 minutes |

| Limit of Detection | 0.25 mg/L (in serum) | Not specified |

| Mobile Phase | Not specified | Acetonitrile and Sodium Phosphate (B84403) |

| Flow Rate | Not specified | 1.0 mL/min |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous and sensitive quantification of sulfapyridine and its parent compound, sulfasalazine (B1682708), in complex biological matrices. This technique offers high selectivity and specificity by separating the compounds chromatographically and then identifying them based on their mass-to-charge ratio.

A robust LC-MS/MS method has been developed and validated for the simultaneous quantification of sulfasalazine and sulfapyridine in human placenta. nih.govresearchgate.net This method employs an Agilent Poroshell EC-C18 column for chromatographic separation with gradient elution. nih.gov The total run time is seven minutes, and detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). nih.gov The assay was validated over a concentration range of 30–30,000 ng/mL. nih.gov Inter-day validation showed average accuracies for sulfapyridine ranging from 97.4% to 108.4%, with precision between 3.7% and 10.0%. nih.gov

Another sensitive LC-MS/MS method was developed for the simultaneous determination of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid in human plasma. nih.gov This method uses a XBP Phenyl column with a gradient mobile phase, achieving a total run time of 9.0 minutes. nih.gov Sulfapyridine elutes at 2.5 minutes. nih.gov The method was validated in human plasma with a lower limit of quantitation (LLOQ) of 10 ng/mL for sulfapyridine and demonstrated linearity over the concentration range of 10-1000 ng/mL. nih.gov

Table 2: LC-MS/MS Method Parameters for Sulfapyridine Quantification

| Parameter | Method for Human Placenta nih.gov | Method for Human Plasma nih.gov |

| Chromatographic Column | Agilent Poroshell EC-C18 (3.0 ×100 mm, 2.7 µm) | XBP Phenyl (100 mm × 2.1 mm, 5 μm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid | A: 0.2% formic acid, 2 mM ammonium (B1175870) acetate (B1210297) in water; B: 0.2% formic acid, 2 mM ammonium acetate in methanol |

| Elution Type | Gradient | Gradient |

| Flow Rate | 0.450 mL/min | Not specified |

| Total Run Time | 7 minutes | 9 minutes |

| Retention Time of SP | Not specified | 2.5 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Linear Range | 30–30,000 ng/mL | 10–1000 ng/mL |

| Lower Limit of Quantitation | 30 ng/mL | 10 ng/mL |

| Inter-day Accuracy | 97.4% to 108.4% | Meets FDA guidelines |

| Inter-day Precision | 3.7% to 10.0% | Meets FDA guidelines |

Solid-Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices before chromatographic analysis, thereby reducing matrix effects and improving method sensitivity. sigmaaldrich.com In the context of sulfapyridine analysis, SPE is often employed prior to LC-MS/MS.

For the analysis of sulfapyridine in human placenta, sample preparation involved homogenization followed by a combination of protein precipitation and solid-phase extraction. nih.govresearchgate.net This dual approach ensures the effective removal of interfering substances from the complex tissue matrix, leading to a cleaner extract for injection into the LC-MS/MS system. nih.govresearchgate.net Similarly, for the determination of sulfonamides in animal feed, a clean-up step using a Strata-SCX (strong cation exchange) cartridge was performed after initial solvent extraction. nih.gov This highlights the utility of ion-exchange SPE for isolating sulfonamides, which are amphoteric molecules, from feed matrices.

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. forensicresources.org The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical and depends on the physicochemical properties of the analyte and the matrix. sigmaaldrich.com

Electrophoretic Methods

Capillary electrophoresis offers a high-efficiency alternative to HPLC for the separation of charged species. Its coupling with sensitive detection methods provides a powerful analytical tool.

Capillary Zone Electrophoresis (CZE) is an analytical technique that separates compounds based on their electrophoretic mobility in an electric field. When combined with UV-Vis detection, it provides a rapid and efficient method for the analysis of pharmaceuticals.

A CZE method developed for the simultaneous determination of other sulfonamides, such as sulfadoxine, demonstrates the potential of this technique for sulfapyridine analysis. nih.gov In that method, separation was achieved in under six minutes using a fused silica (B1680970) capillary with a 100 mM phosphate buffer at pH 7.2 as the background electrolyte. nih.gov Detection was carried out at a wavelength of 214 nm. nih.gov The main advantages of CZE include rapid analysis time, quick instrument setup, and low operational costs due to minimal solvent consumption. nih.gov Given the structural similarities among sulfonamides, similar CZE-UV conditions could likely be adapted for the analysis of sodium sulfapyridine.

Table 3: Representative CZE-UV Method Parameters

| Parameter | Method Details nih.gov |

| Capillary | Fused silica, 30 cm length (20 cm to detector) x 50 µm ID |

| Background Electrolyte | 100 mM phosphate buffer (pH 7.2) |

| Applied Electric Field | 330 V/cm |

| Detection Wavelength | 214 nm |

| Analysis Time | < 6 minutes |

To enhance the sensitivity of CZE methods, various on-line preconcentration techniques can be employed. These techniques allow for the introduction of a larger sample volume into the capillary, effectively increasing the concentration of the analyte at the point of detection.

One such approach involves the use of molecularly imprinted polymers (MIPs) as a coating on the capillary wall. A study on the sulfonamide sulfadiazine (B1682646) demonstrated that a capillary coated with a specific MIP could achieve significant on-line preconcentration. nih.govresearchgate.net When the sample was loaded onto the coated capillary, the peak area of the analyte was 46 times higher than that obtained in a bare capillary under the same conditions. nih.govresearchgate.net This method achieved a limit of detection as low as 1.5 ng/mL. nih.govresearchgate.net This strategy of using MIP-coated capillaries for on-line preconcentration and selective determination could be highly applicable to sulfapyridine, enabling its detection at trace levels in various samples. Large-volume sample stacking (LVSS) is another common on-line preconcentration technique where a large plug of a low-conductivity sample is injected, and upon application of voltage, the analytes are focused into a narrow band, significantly enhancing detection sensitivity.

Spectroscopic and Electrochemical Approaches

The detection of sulfonamide antibiotics like sulfapyridine in food products is critical due to their widespread use in veterinary medicine for therapeutic and prophylactic purposes. nih.gov To address this, researchers have developed highly sensitive biosensors utilizing bio micro-electromechanical systems (Bio-MEMS). mdpi.com One innovative approach involves a magneto-biosensor that employs magnetic nanoparticles to enhance detection capabilities. nih.govmdpi.com

This type of biosensor is built on an integrated platform containing gold working electrodes (WEs), a platinum counter electrode (CE), and a reference electrode (RE). mdpi.com The process begins with the modification of the gold working electrodes with 4-aminophenylacetic acid (CMA). mdpi.com The core of the detection method is a competitive immunoassay. nih.govmdpi.com In this setup, an antigen, 5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid-BSA (SA2-BSA), is immobilized on the electrode surface. nih.gov The sample containing sulfapyridine is then introduced along with a fixed concentration of a specific polyclonal antibody (Ab-155). nih.govmdpi.com The free sulfapyridine in the sample competes with the immobilized SA2-BSA for binding to the antibody. mdpi.com

A key innovation in this system is the immobilization of the antibody onto magnetic latex nanoparticles (Ab-MLNp), creating a 3D architecture. mdpi.com These magnetic nanoparticles, which have a high content of iron oxide, provide a larger surface area for antibody attachment and can be concentrated at the electrode surface using a magnetic field. mdpi.com This three-dimensional structure and the ability to concentrate the antibody-analyte complex significantly enhance the sensitivity of the biosensor. mdpi.com The quantification of sulfapyridine is achieved by measuring the electrochemical response, which changes based on the amount of antibody that binds to the electrode surface. nih.govmdpi.com A novel biosensor based on gold microelectrodes modified with magnetic nanoparticles coated with poly(pyrrole-co-pyrrole-2-carboxylic acid) demonstrated a very low limit of detection for sulfapyridine at 0.4 ng/L. nih.gov

Table 1: Components of the Magneto-Biosensor for Sulfapyridine Detection

| Component | Material/Type | Function |

|---|---|---|

| Working Electrode (WE) | Gold (Au) | Surface for immobilization of the antigen and electrochemical reaction. mdpi.com |

| Counter Electrode (CE) | Platinum (Pt) | Completes the electrical circuit with the working electrode. mdpi.com |

| Reference Electrode (RE) | - | Provides a stable potential reference. mdpi.com |

| Surface Modifier | 4-aminophenylacetic acid (CMA) | Facilitates the immobilization of biomolecules on the gold electrode. mdpi.com |

| Immobilized Antigen | SA2-BSA | Competes with free sulfapyridine for antibody binding. nih.gov |

| Recognition Element | Polyclonal Antibody (Ab-155) | Specifically binds to sulfapyridine and the immobilized antigen. nih.govmdpi.com |

| Signal Enhancer | Magnetic Latex Nanoparticles (MLNp) | Increases sensitivity by creating a 3D architecture and concentrating the antibody. mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to analyze the interfacial properties of electrode surfaces, making it highly suitable for monitoring biorecognition events in real-time. mdpi.comnih.gov In the context of sulfapyridine biosensors, EIS is employed to measure changes in the electrical properties at the electrode-solution interface that occur when the antibody binds to the antigen. nih.govmdpi.com This method offers several advantages, including its high sensitivity and the ability to perform label-free detection, as the binding event itself generates a measurable signal. mdpi.commdpi.com

The fundamental principle of EIS involves applying a small-amplitude sinusoidal AC voltage to the electrochemical cell over a wide range of frequencies (from mHz to MHz) and measuring the resulting current response. mdpi.comcomsol.com The opposition to the flow of alternating current is the impedance. mdpi.com When biomolecules, such as antibodies, bind to the electrode surface, they alter the local environment, causing changes in the interfacial capacitance and charge transfer resistance (Rct). mdpi.com This change in impedance is the basis for detection. nih.gov

In the magneto-biosensor for sulfapyridine, EIS measurements are used to quantify the competitive binding reaction. nih.govmdpi.com As the concentration of free sulfapyridine in a sample increases, fewer antibodies are available to bind to the antigen immobilized on the electrode surface. This results in a smaller change in impedance compared to a sample with a low concentration of sulfapyridine. nih.gov Research has shown that the use of magnetic latex nanoparticles to immobilize the antibodies leads to a more linear and sensitive response in EIS measurements. mdpi.com The data is often visualized using a Nyquist plot, which graphs the real part of impedance against the imaginary part, allowing for the characterization of the electrochemical system. mdpi.com This enhanced sensitivity allows for the detection of sulfapyridine at very low concentrations. nih.gov

Table 2: Key Parameters in EIS for Biosensing

| Parameter | Description | Role in Detection |

|---|---|---|

| Charge Transfer Resistance (Rct) | The resistance to the transfer of electrons between the electrode and the redox probe in the solution. | Increases as non-conductive biomolecules (like antibodies) bind to the electrode surface, impeding electron transfer. mdpi.com |

| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer that forms at the electrode-electrolyte interface. | Changes upon the binding of target analytes, altering the dielectric properties and thickness of the layer. comsol.com |

| Frequency Range | The range of AC frequencies applied to the system (e.g., 10,000 to 0.1 Hz). mdpi.com | Allows for probing different electrochemical processes occurring at various time scales. mdpi.com |

| AC Potential | A small amplitude AC voltage (e.g., 5 mV) used as the perturbation signal. mdpi.com | Ensures the system responds in a linear manner, simplifying analysis. |

Analytical Reference Standard Applications for Research

Sulfapyridine, in its pure form, serves as an essential analytical reference standard for a variety of research and quality control applications. medchemexpress.comusp.org Reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. They provide a benchmark against which unknown samples can be compared, making them indispensable in pharmaceutical analysis, metabolic studies, and method validation. medchemexpress.comnih.gov

In clinical and pharmaceutical research, sulfapyridine reference standards are crucial for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of sulfasalazine and its metabolites, sulfapyridine and 5-aminosalicylic acid, in human plasma. nih.gov In this study, a pure reference standard of sulfapyridine was necessary to create calibration curves and quality control samples to accurately quantify the drug's concentration in patient samples. nih.gov This is vital for pharmacokinetic studies that evaluate how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov

The use of a reference standard ensures the identity, purity, and concentration of the analyte are known with a high degree of certainty. britiscientific.com This allows for the establishment of a linear response function over a specific concentration range, which is fundamental for quantitative analysis. nih.gov Pharmacopoeias like the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) provide certified reference standards of sulfapyridine to ensure that analytical tests comply with regulatory standards. usp.org These standards are used in quality control laboratories to verify the composition and purity of pharmaceutical products containing sulfapyridine or its parent compound, sulfasalazine. medchemexpress.com

Table 3: Applications of Sulfapyridine as a Reference Standard

| Application Area | Specific Use | Analytical Technique |

|---|---|---|

| Pharmacokinetic Studies | Quantification of sulfapyridine in biological matrices (e.g., plasma). nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |

| Method Development & Validation | Establishing calibration curves, determining limits of detection and quantification. nih.gov | Chromatography (HPLC, LC-MS), Spectroscopy. |

| Pharmaceutical Quality Control | Identity and purity testing of active pharmaceutical ingredients (APIs) and finished products. | Complies with USP and BP testing methods. britiscientific.com |

| Metabolism Research | Identification and quantification of sulfapyridine as a major metabolite of sulfasalazine. medchemexpress.com | Mass Spectrometry, NMR. |

| Drug Testing | Used as a standard in drug screening and impurity profiling. medchemexpress.com | Various analytical techniques. |

Computational and Theoretical Chemistry Studies of Sulfonamide Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These calculations, based on the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of sulfonamides due to its favorable balance of accuracy and computational efficiency. researchgate.netnih.gov This method calculates the properties of a molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net A popular and widely used functional for this purpose is the B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.govscirp.org This functional is frequently paired with basis sets like 6-31G(d,p) or 6-311G+(d,p) to provide a robust description of molecular systems. researchgate.netnih.gov

DFT is employed to optimize molecular geometries, determining the most stable arrangement of atoms in a molecule by finding the minimum energy state. researchgate.net From this optimized structure, various electronic properties can be calculated. Studies on sulfonamides often use DFT to investigate molecular electrostatic potential maps, which reveal charge distributions and sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, DFT is instrumental in calculating frontier molecular orbital energies, which are crucial for predicting the chemical reactivity and stability of the molecule. nih.govacs.org These calculations are vital in fields like corrosion inhibition, where the ability of a molecule like sulfapyridine (B1682706) to donate or accept electrons to a metal surface is a key factor. nih.govresearchgate.net

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are also applied to study sulfonamide structures. Ab initio (Latin for "from the beginning") methods are computationally intensive calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation approximately. While highly accurate, their computational cost typically limits their application to smaller molecules.

In contrast, semi-empirical methods offer a much faster, albeit less accurate, alternative. researchgate.net These methods are also based on the Hartree-Fock formalism but incorporate several approximations and use parameters derived from experimental data to simplify the calculations. researchgate.net This parameterization allows for the implicit inclusion of some electron correlation effects. Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). Because of their speed, semi-empirical methods are particularly useful for studying very large molecules or for performing initial, less computationally demanding, explorations of molecular systems before applying more rigorous DFT or ab initio calculations. researchgate.netiaea.org

Molecular and Electronic Structure Analysis

The optimized molecular geometry obtained from quantum chemical calculations serves as the foundation for a detailed analysis of a molecule's electronic structure. Key parameters derived from this analysis, such as frontier molecular orbital energies and atomic charges, provide a quantitative basis for understanding and predicting the chemical behavior of sodium sulfapyridine.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.netnih.gov The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons; a higher HOMO energy (less negative) corresponds to a better electron donor. nih.govacs.org Conversely, the LUMO is the innermost empty orbital and represents the ability of a molecule to accept electrons; a lower LUMO energy (more negative) indicates a better electron acceptor. nih.gov

The energies of these orbitals are critical in predicting how sulfapyridine interacts with other molecules or surfaces. For instance, in the context of corrosion inhibition, a high HOMO energy allows the inhibitor to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy allows it to accept electrons from the metal, forming a protective feedback bond. nih.govacs.org While specific calculated values for sodium sulfapyridine were not available in the surveyed literature, studies on structurally similar sulfonamides consistently utilize HOMO and LUMO energies to rationalize their observed chemical and biological activities.

Energy Gap (ΔE)

The energy gap (ΔE), defined as the difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govacs.org A small energy gap suggests that a molecule is more easily polarized and thus more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Molecules with a small ΔE are often referred to as "soft" molecules.

Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, as the energy required for electronic excitation is high. nih.gov This stability is characteristic of "hard" molecules. The magnitude of the HOMO-LUMO gap is therefore a direct indicator of the molecule's stability and reactivity profile. For sulfonamides, this value helps to explain their mechanism of action and interaction with biological targets or materials.

Mulliken Charges on Atomic Centers

Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule from quantum chemical calculations. researchgate.netuni-muenchen.de This analysis provides a picture of the electron distribution across the molecular structure. The calculated charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), identifying the active centers for electrostatic interactions. researchgate.net

Below is a table of calculated Mulliken charges for selected atoms in the sulfapyridine molecule.

| Atom | Mulliken Charge (e) |

| S(1) | 1.139 |

| O(1) | -0.686 |

| O(2) | -0.669 |

| N(1) | -0.832 |

| N(2) | -0.198 |

| N(3) (pyridine) | -0.569 |

| C(1) (aniline ring) | -0.076 |

| C(4) (aniline ring) | 0.207 |

| C(7) (pyridine ring) | 0.380 |

Hardness (η), Softness (S), and Polarizability (α)

Quantum chemical descriptors such as chemical hardness (η), softness (S), and polarizability (α) are fundamental to understanding the reactivity and stability of sulfonamides. Chemical hardness is a measure of resistance to deformation or change in the electron cloud of a chemical species, while softness is the reciprocal of hardness, indicating a higher propensity for chemical reactions.

DFT calculations are commonly used to determine these properties. Hardness and softness are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Specifically, hardness is defined as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). nih.gov A compound with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a large gap indicates a "hard," more stable molecule. nih.gov

Studies on sulfonamide derivatives show that their reactivity is influenced by these parameters. For instance, a sulfonamide-Schiff base derivative was found to have a low softness value (0.27), indicating it is very soft and polarizable, which correlates with higher reactivity. nih.gov The polarizability (α) measures how easily the electron cloud can be distorted by an external electric field. Compounds that are more polarizable generally have higher chemical reactivity. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Sulfonamide Derivative

| Descriptor | Symbol | Value | Unit |

| Chemical Hardness | η | 1.84 | eV |

| Chemical Softness | S | 0.27 | eV⁻¹ |

| Electrophilicity Index | ω | 3.53 | eV |

Data derived from a study on a sulfonamide Schiff base derivative. nih.gov

Dipole Moment (μ)

Computational studies, particularly using DFT methods, provide accurate estimations of the dipole moments for sulfonamide structures. For example, in a study of sulfadiazine (B1682646) (a compound structurally related to sulfapyridine), the dipole moment was calculated to understand its molecular stability and reactivity regions. tandfonline.com Theoretical calculations on various organic molecules have shown that the dipole moment can be accurately predicted, providing insights into solubility and intermolecular interactions. nih.govresearchgate.net The interaction of a molecule with a solvent can significantly alter its dipole moment, and computational models can predict these changes. researchgate.net In one study, the calculated dipole moment for a substituted pyridine (B92270) derivative was found to be 1.073 D. nih.gov For complex systems, the total dipole moment can be significantly higher; for instance, an arsenate salt of 4-aminopyridine (B3432731) was calculated to have a dipole moment of 39.1985 Debye. nih.gov

Electrophilicity (ω), Electron Affinity (A), and Ionization Potential (I)

The global reactivity descriptors of ionization potential (I), electron affinity (A), and electrophilicity (ω) are vital for predicting the chemical behavior of sulfonamides. The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. wikipedia.org

Within the framework of DFT, these parameters are often approximated using the energies of the frontier molecular orbitals (HOMO and LUMO) via Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). researchgate.net A higher HOMO energy corresponds to a better electron-donating ability (lower ionization potential), while a lower LUMO energy indicates a greater electron-accepting ability (higher electron affinity). nih.gov

The electrophilicity index (ω), defined by Parr et al. as ω = μ²/2η, measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity of a molecule to act as an electrophile. nih.gov Computational studies on sulfonamides have calculated these descriptors to predict their reactivity and potential biological activity. nih.govresearchgate.net For example, a study on a sulfonamide Schiff base reported a high electrophilicity index, suggesting significant bioactivity. nih.gov

Table 2: Frontier Orbital Energies and Related Reactivity Descriptors

| Parameter | Symbol | Definition | Typical Value (eV) |

| HOMO Energy | EHOMO | Energy of Highest Occupied Molecular Orbital | -6.179 (for SMZ) nih.gov |

| LUMO Energy | ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.193 (for SMZ) nih.gov |

| Ionization Potential | I | I ≈ -EHOMO | 6.179 |

| Electron Affinity | A | A ≈ -ELUMO | 1.193 |

| Electrophilicity Index | ω | ω = μ²/2η | 3.53 nih.gov |

Values are illustrative and based on studies of sulfamethazine (B1682506) (SMZ) and other sulfonamide derivatives. nih.govnih.gov

Absolute Electronegativity (χ) and Fraction of Electrons Transferred (ΔN)

Absolute electronegativity (χ) represents the tendency of a molecule to attract electrons and is defined as the average of the ionization potential and electron affinity (χ = (I + A)/2). nih.gov It is a fundamental property that helps to understand charge distribution and the nature of chemical bonding.

The fraction of electrons transferred (ΔN) is a conceptual DFT parameter that quantifies the charge transfer that occurs between a molecule and another chemical species in a reaction. It is calculated using the formula ΔN = (χₐ - χₙ) / 2(ηₐ + ηₙ), where χ and η represent the electronegativity and hardness of the acceptor and donor molecules, respectively. A positive ΔN value indicates that the molecule acts as an electron acceptor.

These parameters are routinely calculated in computational studies of sulfonamides to predict their interaction mechanisms, for example, with biological targets or environmental surfaces.

Modeling Chemical Systems in Solvated Environments

The biological and chemical activity of sulfonamides almost always occurs in a solution. Therefore, accurately modeling the effects of the solvent is critical in computational studies. Solvation can significantly influence molecular conformation, electronic properties, and reaction energetics.

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve simulating individual solvent molecules (e.g., water) around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. researchgate.net

Molecular dynamics (MD) simulations are frequently used with explicit solvent models to study the dynamic behavior of sulfonamides in aqueous environments, providing insights into their hydration shells and conformational flexibility. nih.gov Such studies are crucial for understanding how these molecules behave in physiological media and interact with biological membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. For sulfonamides, QSAR models are developed to predict activities such as antibacterial, anticancer, or anticonvulsant effects based on calculated molecular descriptors. researchgate.nettandfonline.com

These models are built using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netresearchgate.net The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of sulfonamide derivatives. These can be constitutional, topological, geometrical, or quantum chemical descriptors (like those discussed in section 8.2). researchgate.netnih.gov

Model Building: Statistical methods are used to build a mathematical equation that links a selection of these descriptors to the observed activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. researchgate.nettandfonline.com

Successful QSAR models can provide valuable insights into the structural features that are crucial for a desired activity and can guide the rational design of new, more potent sulfonamide derivatives. researchgate.net

Theoretical Insights into Reaction Mechanisms and Thermodynamic Properties

Computational chemistry provides powerful tools to investigate the reaction mechanisms of sulfonamides and to calculate their thermodynamic properties. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. This allows for a detailed understanding of reaction pathways, such as the inhibition of dihydropteroate (B1496061) synthetase by sulfonamides, which is key to their antibacterial action. nih.govresearchgate.net

Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy can also be computed. researchgate.net These values are essential for predicting the spontaneity and equilibrium position of reactions. Studies have investigated the thermodynamic aspects of sulfonamide sublimation and solubility, which are critical for understanding their physicochemical behavior, such as partitioning between different solvents or biological compartments. researchgate.netresearchgate.net For instance, the analysis of enthalpic and entropic contributions to the transfer of sulfonamides between solvents like water and n-octanol provides mechanistic information relevant to their physiological distribution. researchgate.net

Broader Research Implications and Future Directions

Sodium Sulfapyridine (B1682706) as a Precursor or Metabolite in Research Models (e.g., Sulfasalazine (B1682708) Metabolism)

In preclinical research, sodium sulfapyridine is primarily studied as the principal active metabolite of the prodrug sulfasalazine (SASP). nih.govfrontiersin.org The biotransformation of sulfasalazine is a key area of investigation, particularly in models of inflammatory bowel disease and rheumatoid arthritis. nih.gov This process is not dependent on host enzymes but rather on the metabolic activity of the gut microbiota. nih.govnih.gov

Within the colon, intestinal bacteria cleave the azo bond of sulfasalazine, releasing two primary moieties: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalazine. nih.govpharmgkb.org Following its release, sulfapyridine is almost entirely absorbed from the colon into the systemic circulation. nih.govnih.gov Once absorbed, it undergoes further metabolism in the liver. This hepatic metabolism is influenced by an individual's genetic makeup, specifically their N-acetyltransferase 2 (NAT2) enzyme status, which categorizes individuals as either "fast" or "slow" acetylators. nih.govpharmgkb.org The primary metabolic pathways for sulfapyridine include acetylation to N-acetylsulfapyridine and hydroxylation. pharmgkb.org These metabolites are then primarily excreted in the urine. nih.govnih.gov

The study of this metabolic pathway is crucial for understanding the therapeutic effects and the compound's behavior in preclinical models. The rate and extent of sulfapyridine formation directly depend on the composition and metabolic capacity of the gut microbiome. nih.gov